N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Amino-2-methylphenyl)propanamide” is a compound with the molecular formula C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .
Molecular Structure Analysis
The compound “N-(5-Amino-2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Chemical Reactions Analysis
In organic chemistry, the Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .
Physical and Chemical Properties Analysis
“N-(5-Amino-2-methylphenyl)propanamide” has a molar refractivity of 54.2±0.3 cm3, a polar surface area of 55 Å2, and a polarizability of 21.5±0.5 10-24 cm3 .
Scientific Research Applications
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound closely related to N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide, has been identified as a herbicide effective against annual and perennial grasses. It demonstrates potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Soil Transformations
The transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil has been studied, revealing the production of two main products. This transformation is influenced significantly by soil temperature, with higher temperatures accelerating the process (Yih, Swithenbank, & McRae, 1970).
Antimalarial Activity
Although not directly related to this compound, studies on similar compounds, such as a series of N-alkylamino derivatives, have demonstrated increasing antimalarial potency against Plasmodium berghei in mice. These findings suggest potential applications in antimalarial research (Werbel et al., 1986).
Synthesis and Characterization
The synthesis and characterization of related compounds, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. This research contributes to the understanding of chemical properties and potential applications of similar compounds (McLaughlin et al., 2016).
Selective Phytotoxic Activity
Research on N,N-di,sec.butylamides of aminobenzoic acids, which are structurally related to this compound, has revealed selective phytotoxic activity. This finding is significant for developing selective herbicides (Baruffini et al., 1978).
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinase c (pkc) .
Mode of Action
It is suggested that it may interact with its targets, potentially inhibiting their function
Biochemical Pathways
Given its potential interaction with pkc, it may influence pathways regulated by this enzyme . PKC is involved in numerous cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .
Pharmacokinetics
It is known that the compound has a molecular weight of 27732 , which may influence its bioavailability and distribution within the body.
Result of Action
Similar compounds have shown antimicrobial and antioxidant activities . These effects suggest that N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide could potentially influence cellular redox status and microbial growth.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-2-3-12(17)7-13(8)18-14(19)9-4-10(15)6-11(16)5-9/h2-7H,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINOWMMMNDPSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.